molecular formula C12H16N2O2S B5665449 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide

1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide

Cat. No.: B5665449
M. Wt: 252.33 g/mol
InChI Key: WBWCLSDBZOUQEK-UHFFFAOYSA-N
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Description

1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiophene ring, a five-membered ring containing sulfur, is another significant part of this compound. The combination of these two structures gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide typically involves the reaction of 2-thiophen-2-ylacetic acid with piperidine-4-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring structure but differ in their substituents.

    Thiophene derivatives: These compounds contain the thiophene ring but may have different functional groups attached.

Uniqueness: 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-12(16)9-3-5-14(6-4-9)11(15)8-10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCLSDBZOUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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